molecular formula C9H11NO6S B2798667 3-Cyclopropylpyridine-2-carboxylic acid;sulfuric acid CAS No. 2361634-88-8

3-Cyclopropylpyridine-2-carboxylic acid;sulfuric acid

Cat. No.: B2798667
CAS No.: 2361634-88-8
M. Wt: 261.25
InChI Key: VMSQKPGPBBISKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and its combination with sulfuric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridine-2-carboxylic acid typically involves the cyclopropylation of pyridine-2-carboxylic acid. This can be achieved through various methods, including the use of cyclopropyl halides in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropylpyridine-2-carboxylic acid may involve large-scale reactions using automated reactors. The process would include steps such as the purification of intermediates and the final product through crystallization or distillation. The combination with sulfuric acid is typically done to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Cyclopropylpyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid is unique due to its combination of a cyclopropyl group, a pyridine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.H2O4S/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;1-5(2,3)4/h1-2,5-6H,3-4H2,(H,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSQKPGPBBISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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